molecular formula C20H16FN3O3S2 B12193566 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12193566
M. Wt: 429.5 g/mol
InChI Key: MDVOAZKUEHQDMT-MFOYZWKCSA-N
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Description

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a thiophene moiety, and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Knoevenagel condensation reaction with the thiazolidinone intermediate.

    Attachment of the Indole Structure: The indole moiety is typically introduced through a coupling reaction with the appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and indole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidinone ring.

    Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring and indole moiety are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
  • 2-[(5Z)-2,4-dioxo-5-(furan-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide lies in its combination of a thiophene moiety with a thiazolidinone ring and an indole structure. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H16FN3O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H16FN3O3S2/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9-

InChI Key

MDVOAZKUEHQDMT-MFOYZWKCSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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